molecular formula C11H11BrO3 B13031782 Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester

Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester

Cat. No.: B13031782
M. Wt: 271.11 g/mol
InChI Key: WTLQELLMSNZLFJ-UHFFFAOYSA-N
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Description

Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is an organic compound with a complex structure that includes a benzoic acid core substituted with acetyl, bromo, and methyl groups, and esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 5-position. This is followed by acetylation to add the acetyl group at the 3-position. Finally, esterification with methanol under acidic conditions yields the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and acetylation, and employing catalysts to enhance reaction rates and yields. The esterification step can be carried out in large reactors with efficient mixing and temperature control to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoic acid derivatives.

    Oxidation: Conversion of the acetyl group to a carboxylic acid.

    Reduction: Formation of alcohols from the acetyl group.

    Hydrolysis: Benzoic acid derivatives and methanol.

Scientific Research Applications

Chemistry

In chemistry, Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable starting material for creating derivatives with specific properties.

Biology

In biological research, this compound can be used to study the effects of brominated and acetylated aromatic compounds on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar substances.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromine and acetyl groups may impart specific biological activities that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for the development of products with tailored properties.

Mechanism of Action

The mechanism by which Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester exerts its effects depends on its interaction with molecular targets. The bromine atom can participate in halogen bonding, while the acetyl group can undergo enzymatic transformations. These interactions can affect various biochemical pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoicacid,3-acetyl-2-methyl,methylester
  • Benzoicacid,5-bromo-2-methyl,methylester
  • Benzoicacid,3-acetyl-5-bromo,methylester

Uniqueness

Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is unique due to the specific combination of substituents on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-acetyl-5-bromo-2-methylbenzoate

InChI

InChI=1S/C11H11BrO3/c1-6-9(7(2)13)4-8(12)5-10(6)11(14)15-3/h4-5H,1-3H3

InChI Key

WTLQELLMSNZLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(=O)OC)Br)C(=O)C

Origin of Product

United States

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